Djalonensone

Descripción

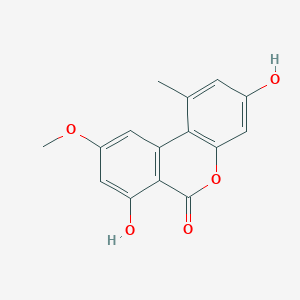

Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSDQFNUYFTXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178004 | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23452-05-3, 26894-49-5 | |

| Record name | Djalonensone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23452-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23452-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL MONOMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthetic Pathway of Djalonensone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, also known as alternariol (B1665735) monomethyl ether (AME), is a polyketide-derived mycotoxin produced by various fungi, most notably species of the genus Alternaria. As a derivative of alternariol (AOH), its biosynthesis is intrinsically linked to its precursor. This technical guide provides a comprehensive overview of the biosynthetic pathway of Djalonensone, detailing the enzymatic steps, the genetic machinery, and the regulatory influences governing its production. This document synthesizes current research to offer a detailed resource for professionals in mycotoxin research, natural product chemistry, and drug development.

Introduction

Djalonensone is a dibenzo-α-pyrone mycotoxin that frequently contaminates agricultural products, posing a potential risk to food safety.[1] Structurally, it is the 9-O-methylated form of alternariol.[2] The biosynthetic origin of Djalonensone has been traced to the polyketide pathway, a major route for the synthesis of a wide array of fungal secondary metabolites.[3] Understanding the intricacies of this pathway is crucial for developing strategies to control its production in food crops and for exploring the potential biological activities of Djalonensone and its derivatives.

The Biosynthetic Pathway of Djalonensone

The biosynthesis of Djalonensone is a two-step process that begins with the formation of its precursor, alternariol, followed by a specific methylation event.

Step 1: Biosynthesis of the Precursor, Alternariol (AOH)

The backbone of Djalonensone is the alternariol molecule, which is synthesized via the polyketide pathway. This process is initiated by a Type I polyketide synthase (PKS).

-

Initial Substrates: The synthesis begins with one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units.[1]

-

Key Enzyme: Polyketide Synthase (PksI): A non-reducing polyketide synthase, PksI (also referred to as PksJ in some literature), is the central enzyme in alternariol biosynthesis.[4][5] This large, multi-domain enzyme iteratively condenses the acetyl-CoA and malonyl-CoA units to form a heptaketide intermediate.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of intramolecular aldol (B89426) condensations and cyclizations, followed by aromatization to yield the characteristic tricyclic structure of alternariol.[5]

-

Release: The final alternariol molecule is released from the PKS enzyme.

Step 2: Methylation of Alternariol to Djalonensone (AME)

The final step in the biosynthesis of Djalonensone is the methylation of the hydroxyl group at the C-9 position of alternariol.

-

Substrate: Alternariol (AOH)

-

Methyl Group Donor: S-adenosylmethionine (SAM) is the universal methyl donor in this reaction.[6][7]

-

Key Enzyme: O-Methyltransferase (OmtI): A specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, designated as OmtI, catalyzes the transfer of a methyl group from SAM to the 9-hydroxyl group of alternariol, resulting in the formation of Djalonensone (AME).[8]

The biosynthetic pathway can be visualized as follows:

Caption: Biosynthetic pathway of Djalonensone from primary metabolites.

Genetic Organization: The Djalonensone Biosynthesis Gene Cluster

In many fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster. This is also the case for Djalonensone. In Alternaria alternata, a gene cluster spanning approximately 15 kb has been identified that contains the essential genes for Djalonensone biosynthesis.[8]

This cluster includes:

-

pksI : The gene encoding the polyketide synthase responsible for alternariol synthesis.

-

omtI : The gene encoding the O-methyltransferase that converts alternariol to Djalonensone.

-

aohR : A gene encoding a putative transcription factor that likely regulates the expression of other genes within the cluster.[8]

-

Other tailoring enzymes: The cluster also contains genes for other enzymes such as a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), and a putative extradiol dioxygenase (doxI), which are involved in the biosynthesis of other alternariol derivatives.[8]

The organization of this gene cluster facilitates the coordinated regulation of Djalonensone biosynthesis.

Caption: Organization of the Djalonensone biosynthetic gene cluster.

Quantitative Data

Precise quantitative data for the biosynthetic enzymes of Djalonensone are limited in the literature. However, studies on the metabolic fate of Djalonensone and its precursor in mammalian systems provide some kinetic parameters. While not directly representing the fungal biosynthetic enzymes, these data offer insights into the enzymatic processing of these molecules.

Table 1: Michaelis-Menten Kinetic Parameters for the Metabolism of Alternariol (AOH) and Djalonensone (AME) in Liver Microsomes

| Species | Substrate | Vmax (pmol/min/mg protein) | Km (µM) |

| Human | AOH | 14.7 ± 2.1 | 10.3 ± 2.5 |

| Rat | AOH | 25.0 ± 3.5 | 12.1 ± 3.1 |

| Porcine | AOH | 18.2 ± 2.8 | 11.5 ± 2.9 |

| Human | AME | 9.8 ± 1.5 | 8.9 ± 2.2 |

| Rat | AME | 15.4 ± 2.3 | 9.5 ± 2.4 |

| Porcine | AME | 12.1 ± 1.9 | 9.2 ± 2.3 |

| Data are presented as mean ± standard deviation. Data adapted from a study on hepatic metabolism and may not directly reflect the kinetics of fungal biosynthetic enzymes.[9] |

Experimental Protocols

The elucidation of the Djalonensone biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are summarized methodologies for key experiments.

Gene Knockout/Silencing via CRISPR/Cas9 in Alternaria alternata

This protocol outlines a general workflow for targeted gene disruption to confirm gene function in the Djalonensone pathway.

Experimental Workflow:

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in A. alternata.

Methodology:

-

sgRNA Design: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., pksI or omtI) using publicly available tools.[10]

-

Vector Construction: Clone the designed sgRNA into a vector containing the Cas9 nuclease gene and a selectable marker.[10]

-

Protoplast Preparation: Grow A. alternata mycelia and treat with cell wall-degrading enzymes to generate protoplasts.

-

Transformation: Introduce the CRISPR/Cas9 vector into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.[11]

-

Selection and Screening: Plate the transformed protoplasts on a selective medium. Isolate genomic DNA from putative transformants and screen for the desired gene deletion or mutation by PCR and sequencing.[10]

-

Metabolite Analysis: Cultivate the confirmed mutant strains and the wild-type strain under conditions conducive to mycotoxin production. Extract the secondary metabolites and analyze the production of Djalonensone and alternariol using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to confirm the functional loss of the targeted gene.[12][13]

Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

This protocol provides a framework for expressing the Djalonensone biosynthetic genes in a heterologous host to confirm their function.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a polyketide synthase required for alternariol (AOH) and alternariol-9-methyl ether (AME) formation in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SnPKS19 Encodes the Polyketide Synthase for Alternariol Mycotoxin Biosynthesis in the Wheat Pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Methionine Synthase in a Fungal Pathogen Causes a Metabolic Imbalance That Impacts Cell Energetics, Growth, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of S-adenosylmethionine levels in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iab.kit.edu [iab.kit.edu]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Routine LC-MS/MS method for quantifying Alternaria toxins in tomatoes at harvest stage and during processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Djalonensone: A Technical Guide to Natural Sources Beyond Alternaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, a mycotoxin identical to alternariol (B1665735) 9-methyl ether (AME), is a dibenzo-α-pyrone that has garnered significant interest within the scientific community due to its diverse biological activities. While predominantly associated with the fungal genus Alternaria, a comprehensive exploration of its natural provenance reveals a broader spectrum of microbial producers. This technical guide provides an in-depth overview of the natural sources of djalonensone beyond Alternaria, presenting quantitative data, detailed experimental protocols, and insights into its biosynthetic and regulatory pathways to support further research and development.

Natural Sources of Djalonensone (Alternariol 9-Methyl Ether)

While Alternaria species are the most prolific producers of djalonensone, several other fungal genera, particularly endophytic and lichenicolous fungi, have been identified as natural sources. The possibility has also been raised that djalonensone identified in the plant Anthocleista djalonensis may be the product of an associated endophytic fungus.[1][2][3] A summary of these non-Alternaria sources is presented below.

Table 1: Non-Alternaria Fungal Sources of Djalonensone (Alternariol 9-Methyl Ether)

| Fungal Genus | Species | Host/Substrate | Reference |

| Cephalosporium | acremonium IFB-E007 | Endophyte of Trachelospermum jasminoides | [4][5][6][7] |

| Hyalodendriella | sp. Ponipodef12 | Endophyte of Populus deltoides x P. nigra | [4][6][7] |

| Nigrospora | sphaerica | Endophyte from the lichen Parmelinella wallichiana | [8][9] |

| Phialophora | sp. | Endophyte from the lichen Cetrelia braunsiana | [8][9] |

Biosynthesis and Regulatory Pathways

The biosynthesis of djalonensone is a multi-step process that begins with the formation of its precursor, alternariol (AOH). This process is primarily understood from studies in Alternaria alternata.

Biosynthetic Pathway of Djalonensone

The core of the biosynthetic pathway involves a type I polyketide synthase (PKS). The process can be summarized as follows:

-

Polyketide Chain Formation: The biosynthesis is initiated with an acetyl-CoA starter unit and six extender units of malonyl-CoA.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the dibenzo-α-pyrone backbone of alternariol.

-

Methylation: In the final step, a methyltransferase catalyzes the transfer of a methyl group to the 9-hydroxyl group of alternariol, yielding djalonensone (alternariol 9-methyl ether).

Caption: Biosynthetic pathway of Djalonensone.

Regulatory Signaling Pathways

The production of djalonensone is not constitutive and is influenced by environmental signals. Key regulatory pathways identified in Alternaria alternata include:

-

High Osmolarity Glycerol (HOG) Pathway: This MAP kinase signaling cascade is crucial for the biosynthesis of alternariol. Osmotic stress in the environment leads to the phosphorylation of the Hog1 MAP kinase homolog (AaHOG), which in turn is required for the expression of the alternariol biosynthesis genes.[8][10]

-

GATA Transcription Factor AreA: This transcription factor plays a significant role in nitrogen metabolite repression and has been shown to regulate the biosynthesis of both alternariol and djalonensone. AreA activates the transcription of the pathway-specific transcription factor, AOHR, which then controls the expression of the downstream biosynthetic genes.

Caption: Regulatory pathways of Djalonensone production.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and characterization of djalonensone from fungal cultures. While the primary example is from an endophytic Alternaria species, these methods can be adapted for other djalonensone-producing fungi with appropriate optimization of culture conditions and chromatographic parameters.

Fungal Fermentation and Extraction

This workflow outlines the general steps from fungal culture to crude extract preparation.

Caption: Fermentation and Extraction Workflow.

Detailed Protocol for Fermentation and Extraction (Adapted from Yu et al., 2016): [8]

-

Inoculation and Fermentation:

-

Aseptically transfer mycelial plugs of the desired fungal strain from a solid agar (B569324) plate to a liquid culture medium (e.g., Potato Dextrose Broth, PDB).

-

Incubate the culture flasks on a rotary shaker (e.g., at 150 rpm) at a controlled temperature (e.g., 25°C) for a period of 15 to 28 days.

-

-

Harvesting and Separation:

-

After the incubation period, harvest the fermentation broth.

-

Separate the fungal mycelia from the culture filtrate using vacuum filtration.

-

-

Extraction:

-

Mycelia: Dry and powder the mycelia. Extract the powdered mycelia with a suitable organic solvent such as methanol (B129727), potentially using sonication to enhance extraction efficiency. Concentrate the solvent under reduced pressure to obtain a crude extract.

-

Filtrate: Perform a liquid-liquid extraction of the filtrate with an immiscible organic solvent like ethyl acetate (B1210297). Repeat the extraction multiple times to ensure complete recovery of the metabolites. Combine the organic phases and concentrate under reduced pressure to yield a crude extract.

-

Purification and Characterization

The crude extract containing djalonensone is then subjected to chromatographic techniques for purification.

Table 2: Summary of Purification and Characterization Methods

| Step | Method | Details |

| Initial Fractionation | Column Chromatography | Stationary Phase: Silica (B1680970) gel (e.g., 200-300 mesh). Mobile Phase: A gradient of non-polar to polar solvents, such as a petroleum ether-ethyl acetate gradient.[10] Fractions are collected and monitored by Thin Layer Chromatography (TLC). |

| Fine Purification | High-Performance Liquid Chromatography (HPLC) | Column: Reverse-phase C18 column. Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile. The elution of the target compound is monitored by a UV detector. |

| Structure Elucidation | Spectroscopic Techniques | Mass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., HR-ESI-MS).[8] Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure.[8] X-ray Crystallography: To determine the three-dimensional structure of the crystalline compound. |

Detailed Protocol for Purification (Adapted from Yu et al., 2016): [10]

-

Silica Gel Column Chromatography:

-

Load the crude extract onto a silica gel column.

-

Elute the column with a stepwise gradient of petroleum ether and ethyl acetate.

-

Collect fractions and analyze them by TLC. Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative HPLC:

-

Further purify the djalonensone-containing fractions using preparative reverse-phase HPLC.

-

Use a suitable mobile phase, such as a methanol-water gradient, to achieve separation.

-

Collect the peak corresponding to djalonensone.

-

-

Characterization:

-

Confirm the identity and purity of the isolated compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Compare the obtained spectral data with published values for djalonensone (alternariol 9-methyl ether).[8]

-

Conclusion

This technical guide consolidates the current knowledge on the natural sources of djalonensone beyond the commonly cited Alternaria genus. By highlighting alternative fungal producers, detailing the biosynthetic and regulatory pathways, and providing adaptable experimental protocols, this document serves as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. Further investigation into the quantitative production of djalonensone by these non-Alternaria fungi and the elucidation of their specific regulatory mechanisms will be crucial for harnessing their full biotechnological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural dibenzo-α-pyrones and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alternariol 9-O-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]

Djalonensone (Alternariol Monomethyl Ether): An In-depth Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, also known as Alternariol (B1665735) Monomethyl Ether (AME), is a naturally occurring mycotoxin produced by fungi of the Alternaria genus and has also been isolated from the plant Anthocleista djalonensis.[1][2][3] This compound has demonstrated a breadth of biological activities, including notable antifungal properties.[4][5] This technical guide provides a comprehensive overview of the current understanding of Djalonensone's mechanism of action as an antifungal agent, drawing on available research. It details putative molecular targets, summarizes quantitative efficacy data, outlines relevant experimental methodologies, and provides visual representations of the proposed mechanisms and workflows. While research into its specific antifungal action is ongoing, current evidence points towards a multi-faceted mechanism involving cell membrane disruption and interference with DNA replication.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic leads. Djalonensone (Alternariol Monomethyl Ether), a dibenzo-α-pyrone derivative, has emerged as a compound of interest due to its documented antimicrobial activities.[4][5] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent.

Molecular Profile of Djalonensone

-

Chemical Name: 3,7-dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one

-

Synonyms: Alternariol monomethyl ether (AME), Djalonensone

-

CAS Number: 23452-05-3[1]

-

Molecular Formula: C₁₅H₁₂O₅

-

Molecular Weight: 272.25 g/mol

Proposed Antifungal Mechanism of Action

While direct and exhaustive studies on the antifungal mechanism of Djalonensone are limited, research on its broader antimicrobial properties provides strong evidence for two primary modes of action: disruption of cell membrane integrity and inhibition of DNA topoisomerase.

Cell Membrane Disruption

Recent studies on the antibacterial effects of Djalonensone suggest that it can damage the cell membrane.[1] In bacteria, treatment with Djalonensone led to a significant increase in the uptake of propidium (B1200493) iodide (PI), a fluorescent dye that can only penetrate cells with compromised membranes.[1] This indicates that Djalonensone increases membrane permeability, which would lead to the leakage of essential intracellular components and ultimately, cell death. While this study was conducted on bacteria, the fundamental structure and importance of the cell membrane in fungi suggest a similar mechanism could be at play.

dot

Caption: Proposed mechanism of Djalonensone-induced cell membrane disruption.

Inhibition of DNA Topoisomerase IIα and DNA Damage

Djalonensone is reported to possess DNA strand-breaking activity and to be an inhibitor of topoisomerase IIα. Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. Their inhibition leads to errors in DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis. The inhibition of topoisomerase activity is a well-established mechanism for several anticancer and antimicrobial drugs. The disruption of this critical cellular process in fungi would be a potent antifungal mechanism.

dot

Caption: Djalonensone's proposed pathway of DNA damage via topoisomerase inhibition.

Quantitative Data on Antifungal and Antimicrobial Activity

The following tables summarize the available quantitative data on the efficacy of Djalonensone (Alternariol Monomethyl Ether) against various microorganisms.

Table 1: Antifungal Activity of Djalonensone

| Fungal Species | Assay Type | Concentration | Effect | Reference |

| Magnaporthe oryzae | Spore Germination | 87.18 µg/mL | IC₅₀ | [4][5] |

Table 2: Antibacterial Activity of Djalonensone

| Bacterial Species | Assay Type | Concentration (µg/mL) | Effect | Reference |

| Bacillus subtilis ATCC 11562 | Broth Microdilution | 25 | MIC | [4][5] |

| Staphylococcus haemolyticus ATCC 29970 | Broth Microdilution | 50 | MIC | [4][5] |

| Agrobacterium tumefaciens ATCC 11158 | Broth Microdilution | 25 | MIC | [4][5] |

| Pseudomonas lachrymans ATCC 11921 | Broth Microdilution | 75 | MIC | [4][5] |

| Ralstonia solanacearum ATCC 11696 | Broth Microdilution | 25 | MIC | [4][5] |

| Xanthomonas vesicatoria ATCC 11633 | Broth Microdilution | 50 | MIC | [4][5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | 1 | Larger inhibition zone than vancomycin (B549263) (5 µg/mL) | [1] |

Experimental Protocols

This section details the methodologies used in the cited research to evaluate the antimicrobial properties of Djalonensone.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

dot

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol:

-

Preparation of Djalonensone Stock Solution: Dissolve a known weight of Djalonensone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Djalonensone stock solution in an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to the final desired inoculum concentration.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is visually determined as the lowest concentration of Djalonensone that completely inhibits the growth of the microorganism. A growth indicator such as MTT can be added to aid in visualization.

Fungal Spore Germination Assay

This assay assesses the ability of a compound to inhibit the germination of fungal spores, a critical step in the fungal life cycle and infection process.

Protocol:

-

Spore Collection: Harvest spores from a mature fungal culture grown on an appropriate agar (B569324) medium.

-

Spore Suspension: Prepare a spore suspension in a suitable buffer or liquid medium and adjust the concentration to a predetermined value.

-

Treatment: Add different concentrations of Djalonensone to the spore suspension. A control with no Djalonensone should be included.

-

Incubation: Incubate the treated and control spore suspensions under conditions that promote germination (e.g., specific temperature, humidity, and time).

-

Microscopic Examination: After incubation, place a sample from each treatment on a microscope slide and observe under a microscope.

-

Quantification: Count the number of germinated and non-germinated spores in several microscopic fields. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

-

Calculation: Calculate the percentage of spore germination inhibition for each concentration of Djalonensone compared to the control. The IC₅₀ value (the concentration that inhibits 50% of spore germination) can then be determined.

Conclusion and Future Directions

Djalonensone (Alternariol Monomethyl Ether) presents a promising scaffold for the development of new antifungal agents. The likely dual mechanism of action, involving both cell membrane disruption and DNA topoisomerase inhibition, suggests a potential for broad-spectrum activity and a lower propensity for the development of resistance.

Further research is imperative to fully elucidate the specific molecular interactions of Djalonensone within fungal cells. Key areas for future investigation include:

-

Confirmation of Fungal Cell Membrane Interaction: Detailed studies using fungal spheroplasts, ergosterol (B1671047) binding assays, and analysis of membrane fluidity are needed to confirm the membrane-disrupting activity in fungi.

-

Elucidation of DNA Damage Pathway in Fungi: Investigating the specific effects of Djalonensone on fungal topoisomerases and downstream signaling pathways leading to cell death will provide a more complete picture of its mechanism.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Djalonensone.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Djalonensone analogs could lead to the identification of derivatives with improved antifungal potency and reduced toxicity.

References

- 1. Antibacterial insights into alternariol and its derivative alternariol monomethyl ether produced by a marine fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]

Investigating the Anti-inflammatory Properties of Djalonensone: A Technical Guide

Introduction

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the Alternaria genus.[1][2] While research has primarily focused on its toxicological and antimicrobial activities, emerging evidence on the immunomodulatory effects of its structural analog, alternariol (AOH), suggests a potential anti-inflammatory role for Djalonensone.[3][4] This technical guide provides an in-depth overview of the putative anti-inflammatory properties of Djalonensone, drawing upon the established mechanisms of related compounds and outlining the experimental framework for its direct investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Concepts in Inflammation and Potential Mechanisms of Djalonensone

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. Key cellular players in this process are macrophages, which, upon activation by stimuli like lipopolysaccharide (LPS), trigger signaling cascades that result in the production of pro-inflammatory mediators. Two central signaling pathways govern this response: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Research on the closely related compound, alternariol (AOH), has demonstrated its ability to suppress LPS-induced NF-κB activation in macrophages.[5] It is hypothesized that Djalonensone may exert a similar inhibitory effect on this pathway, thereby reducing the expression of downstream inflammatory mediators.

Figure 1: Hypothesized mechanism of Djalonensone on the NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by upstream signaling molecules leads to the activation of various transcription factors, including activator protein-1 (AP-1), which also plays a role in the expression of pro-inflammatory genes. While direct evidence for Djalonensone's effect on the MAPK pathway is lacking, many natural anti-inflammatory compounds are known to modulate this pathway.

Figure 2: Potential modulation of the MAPK signaling pathway by Djalonensone.

Quantitative Data on Related Compounds

While direct quantitative data for the anti-inflammatory effects of Djalonensone is not yet available in the scientific literature, studies on its demethylated analog, alternariol (AOH), provide valuable insights.

| Compound | Cell Line | Stimulant | Assay | Endpoint | Result | Reference |

| Alternariol (AOH) | RAW264.7 macrophages | LPS (10 µg/mL) | ELISA | IL-6 Secretion | Complete suppression at 10 µM | [3] |

| Alternariol (AOH) | THP-1 derived macrophages | LPS | ELISA | IL-8, IL-6, TNF-α Secretion | Dose-dependent decrease (1-20 µM) | [5] |

| Alternariol (AOH) | THP-1 derived macrophages | LPS | Reporter Assay | NF-κB Activation | Suppression (1-20 µM) | [5] |

| Alternariol 9-methyl ether (AME) | BEAS-2B epithelial cells, RAW264.7 macrophages | LPS (10 µg/mL) | ELISA | IL-8, IL-6 Secretion | Lesser suppression than AOH at 10 µM | [3][4] |

Experimental Protocols for Investigating Anti-inflammatory Properties

To rigorously assess the anti-inflammatory potential of Djalonensone, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies in the field.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of Djalonensone for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Cytotoxicity Assay

It is crucial to determine the non-toxic concentration range of Djalonensone before assessing its anti-inflammatory effects.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) cytotoxicity assay are commonly employed.

-

Procedure (MTT):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of Djalonensone concentrations for 24 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Figure 3: Workflow for the MTT cytotoxicity assay.

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Production:

-

Method: Griess assay.

-

Procedure: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured by reacting it with Griess reagent to form a colored azo compound. The absorbance is then read at approximately 540 nm.

-

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure: Commercially available ELISA kits are used to quantify the levels of specific cytokines in the cell culture supernatant according to the manufacturer's instructions.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To determine the effect of Djalonensone on the phosphorylation and expression of key proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p65, IκBα, p38, ERK, JNK).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The structural similarity of Djalonensone to the known anti-inflammatory compound alternariol strongly suggests its potential as an immunomodulatory agent. The primary mechanism of action is likely the inhibition of the NF-κB signaling pathway, with a possible role for MAPK pathway modulation. However, direct experimental evidence is currently lacking.

Future research should focus on:

-

In-depth in vitro studies: To confirm the inhibitory effects of Djalonensone on NF-κB and MAPK pathways in various immune cell types.

-

Comprehensive cytokine profiling: To understand the broader impact of Djalonensone on the inflammatory cytokine and chemokine network.

-

In vivo studies: To evaluate the efficacy of Djalonensone in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

-

Structure-activity relationship studies: To compare the anti-inflammatory potency of Djalonensone with that of alternariol and other related analogs to identify key structural features for activity.

The investigation of Djalonensone's anti-inflammatory properties represents a promising avenue for the discovery of new therapeutic leads for the treatment of inflammatory diseases.

References

- 1. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The mycotoxin alternariol suppresses lipopolysaccharide-induced inflammation in THP-1 derived macrophages targeting the NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Djalonensone (Alternariol 9-Methyl Ether): A Technical Whitepaper on its Cellular Mechanisms and Neurotoxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, identified as alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the Alternaria genus.[1][2][3] While interest exists in exploring natural compounds for neuroprotective applications, the current body of scientific literature on djalonensone (AME) does not support a neuroprotective role. In contrast, extensive research has characterized its cytotoxic and genotoxic effects across various cell lines. This technical guide provides a comprehensive overview of the known cellular and molecular mechanisms of djalonensone (AME), with a focus on its effects on cell viability, apoptosis, and related signaling pathways. Understanding these mechanisms is critical for assessing its toxicological risks and provides a foundational context for any future investigation into its potential neurobiological activities. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways to serve as a resource for the scientific community.

Introduction

Djalonensone is a naturally occurring dibenzo-α-pyrone, synonymous with alternariol 9-methyl ether (AME).[1][2] It is a significant mycotoxin found as a contaminant in a variety of agricultural products, including grains and fruits.[4][5] While the exploration of natural products for therapeutic purposes is a burgeoning field, the available scientific evidence on djalonensone (AME) points towards a toxicological rather than a therapeutic profile, particularly concerning the central nervous system. There is currently a notable absence of studies demonstrating neuroprotective effects. Instead, research has consistently highlighted its role in inducing cellular toxicity. This whitepaper will synthesize the existing data on the cytotoxic mechanisms of djalonensone (AME).

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of djalonensone (AME) have been quantified in several in vitro studies. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values vary depending on the cell line and exposure duration. The following tables summarize the key quantitative data from the literature.

Table 1: Cytotoxicity of Djalonensone (Alternariol 9-Methyl Ether) in Various Cell Lines

| Cell Line | Assay Type | Exposure Duration | IC50 / EC50 (µM) | IC50 / EC50 (µg/mL) | Reference |

| IPEC-1 (porcine intestinal epithelial) | Cell Viability | Not Specified | 10.5 | ~2.86 | [6][7] |

| HepG2 (human hepatocyte) | Cell Viability | 24 h | Not Specified | 5.07 ± 0.52 | [5][8] |

| Caco-2 (human intestinal epithelial) | Cell Viability | 24 h | Not Specified | 15.38 ± 8.62 | [5][8] |

| HCT116 (human colon carcinoma) | Cell Viability | 24 h | Not Specified | ~5.07 | [5] |

| KB (human oral squamous carcinoma) | Cytotoxicity | Not Specified | Not Specified | 4.82-4.94 | [9] |

| KBv200 (multidrug-resistant human oral squamous) | Cytotoxicity | Not Specified | Not Specified | 4.82-4.94 | [9] |

Table 2: Antibacterial and Antifungal Activity of Djalonensone (Alternariol 9-Methyl Ether)

| Organism | Activity | IC50 (µg/mL) | Reference |

| Various Bacteria | Antibacterial | 16.00 - 38.27 | [10][11] |

| Magnaporthe oryzae | Antifungal (spore germination) | 87.18 | [10][11] |

Table 3: Antinematodal Activity of Djalonensone (Alternariol 9-Methyl Ether)

| Organism | Activity | IC50 (µg/mL) | Reference |

| Bursaphelenchus xylophilus | Antinematodal | 98.17 | [10][11] |

| Caenorhabditis elegans | Antinematodal | 74.62 | [10][11] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the cellular effects of djalonensone (AME).

Cell Viability and Cytotoxicity Assays

-

Cell Lines and Culture: Human colon carcinoma (HCT116), human intestinal epithelial (Caco-2), and human hepatocyte (HepG2) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

-

Treatment: Djalonensone (AME) was dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.[12] Cells were seeded in multi-well plates and, after reaching a desired confluency, were treated with various concentrations of AME for specified durations (e.g., 24 or 48 hours).

-

Assessment of Cell Viability: Cell viability was commonly assessed using flow cytometry with propidium (B1200493) iodide (PI) staining.[5][8] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells. The percentage of PI-negative (viable) cells was determined.

Apoptosis Assays

-

Caspase Activity: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This was measured using commercially available kits where a substrate for these caspases releases a fluorescent or luminescent signal upon cleavage.

-

Mitochondrial Membrane Potential (ΔΨm): The loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. This was assessed using fluorescent dyes like JC-1 or TMRE. In healthy cells, these dyes accumulate in the mitochondria and emit a strong fluorescent signal. Upon depolarization of the mitochondrial membrane, the dye is dispersed in the cytoplasm, leading to a decrease in fluorescence intensity.

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key step in the activation of the apoptosome. This was detected by cell fractionation followed by Western blotting to determine the levels of cytochrome c in the cytosolic and mitochondrial fractions.

Oxidative Stress Assays

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Oxidative Damage Markers: The extent of oxidative damage to cellular macromolecules was assessed by measuring markers such as protein carbonyls (for protein oxidation) and 8-oxo-2'-deoxyguanosine (8-oxodG) (for DNA oxidation) using specific ELISA kits or chromatographic methods.[7]

-

Antioxidant Enzyme Activity: The activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase was measured using spectrophotometric assays.[7]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of djalonensone (AME) are mediated through the induction of apoptosis, primarily via the mitochondrial (intrinsic) pathway, and the generation of oxidative stress.

Induction of Apoptosis

Djalonensone (AME) has been shown to induce apoptosis in several cell types.[7][13] The primary mechanism involves the mitochondrial pathway of apoptosis.

Studies have demonstrated that AME treatment leads to the opening of the mitochondrial permeability transition pore (PTP), resulting in the loss of mitochondrial membrane potential (ΔΨm).[13] This is followed by the release of cytochrome c into the cytoplasm, which then triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[13]

Oxidative Stress and Antioxidant Response

Djalonensone (AME) has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to proteins and DNA.[7] This increase in oxidative stress is coupled with a compromised antioxidant defense system, as evidenced by a decrease in the activity of key antioxidant enzymes like catalase and superoxide dismutase.[7] It has been suggested that these effects may be related to the inhibition of the Akt/Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.[7]

Anti-inflammatory Properties

Some studies have suggested that djalonensone (AME) and its parent compound, alternariol (AOH), may have immunomodulatory effects. For instance, AOH has been reported to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages and epithelial cells.[12][14] This includes a reduction in the secretion of pro-inflammatory cytokines such as IL-6 and IL-8.[9][14] However, the relevance of these findings to neuroinflammation and potential neuroprotection remains to be elucidated.

Conclusion and Future Directions

The existing scientific literature provides a clear picture of djalonensone (alternariol 9-methyl ether) as a cytotoxic and genotoxic mycotoxin. Its mechanisms of action, primarily through the induction of mitochondrial apoptosis and oxidative stress, have been delineated in various non-neuronal cell types.

There is a significant gap in the literature concerning the direct effects of djalonensone (AME) on neuronal cells and its potential as a neuroprotective agent. The pronounced cytotoxicity observed in other cell types raises substantial concerns about its potential for neurotoxicity.

Future research should focus on:

-

In vitro neurotoxicity studies: Assessing the effects of djalonensone (AME) on primary neuronal cultures and different types of glial cells to understand its specific impact on the central nervous system.

-

Dose-response studies: Determining the concentration range at which djalonensone (AME) may exert any biological effects on neuronal cells, and whether there is a threshold below which it is not toxic.

-

Mechanism of action in neuronal cells: Investigating if the apoptotic and oxidative stress pathways identified in other cell types are also activated in neurons and glia upon exposure to djalonensone (AME).

Until such studies are conducted, and in light of the current evidence, djalonensone (AME) should be considered a potential neurotoxin rather than a neuroprotective agent. This whitepaper serves as a summary of the current state of knowledge, highlighting the need for further research to fully characterize the neurobiological effects of this mycotoxin.

References

- 1. Alternariol monomethyl ether | C15H12O5 | CID 5360741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells [mdpi.com]

- 8. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Alternaria Mycotoxin Alternariol Triggers the Immune Response of IL‐1β‐stimulated, Differentiated Caco‐2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Alternariol monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Quercetin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Djalonensone" did not yield any relevant scientific data. Consequently, this guide focuses on Quercetin (B1663063), a well-researched flavonoid, to provide a comprehensive example of a technical guide on genotoxicity and mutagenicity.

Introduction

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains.[1] It is known for its antioxidant, anti-inflammatory, and potential anti-carcinogenic properties.[1] However, the genotoxic and mutagenic potential of quercetin has been a subject of extensive research, with conflicting results often observed between in vitro and in vivo studies.[1][2] This technical guide provides a detailed overview of the key studies, experimental protocols, and potential mechanisms related to the genotoxicity and mutagenicity of quercetin.

Summary of Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic effects of quercetin have been evaluated in a wide range of assays. While many in vitro studies have reported positive findings, in vivo studies have generally shown negative results.[1]

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Quercetin has been shown to be mutagenic in several strains of Salmonella typhimurium (TA97, TA98, TA100, and TA102) and Escherichia coli, often without the need for metabolic activation (S9 mix).[3][4][5] However, the presence of the S9 mix has been reported to enhance its mutagenic activity in some strains.[5]

Table 1: Summary of Ames Test Results for Quercetin

| S. typhimurium Strain | Metabolic Activation (-S9) | Metabolic Activation (+S9) | Reference |

| TA98 | Mutagenic | Mutagenicity Increased | [4] |

| TA100 | Mutagenic | Mutagenicity Increased | [5] |

| TA102 | Mutagenic | Signs of Mutagenicity | [4] |

| TA97 | Mutagenic | Mutagenicity Increased | [5] |

-

Micronucleus Test: Quercetin has been shown to induce micronuclei in cultured human lymphocytes and V79 Chinese hamster lung cells, both in the presence and absence of S9 metabolic activation.[6] The formation of micronuclei suggests that quercetin can act as a clastogenic agent, causing structural chromosome damage.[6]

-

Chromosomal Aberration Assay: Studies in Chinese hamster ovary (CHO) cells and other mammalian cell lines have demonstrated that quercetin can induce chromosomal aberrations.[3]

-

Comet Assay (Single Cell Gel Electrophoresis): The comet assay is used to detect DNA strand breaks. Quercetin has shown the ability to induce DNA damage in various cell lines, including MRC5 human lung fibroblasts and human hepatoma (HepG2) cells.[7][8] However, at certain concentrations, it can also exhibit protective effects against DNA damage induced by other agents.[7][8]

-

Unscheduled DNA Synthesis (UDS) Assay: In contrast to other in vitro assays, one study reported that quercetin did not induce unscheduled DNA synthesis in rat hepatocytes, suggesting it may not directly cause DNA damage that triggers this repair mechanism in this specific cell type.[9]

Table 2: Summary of In Vitro Mammalian Genotoxicity Data for Quercetin

| Assay | Cell Line | Result | Reference |

| Micronucleus Test | Human lymphocytes, V79 cells | Positive | [6] |

| Chromosomal Aberration | CHO cells, human cell line | Positive | [3][10] |

| Comet Assay | MRC5, HepG2 cells | Positive (Dose-dependent) | [7][8] |

| UDS Assay | Rat hepatocytes | Negative | [9] |

In contrast to the positive findings in many in vitro assays, in vivo studies have largely failed to demonstrate genotoxic or carcinogenic effects of quercetin when administered orally.[1][2]

-

Micronucleus Test: Multiple studies in mice and rats have shown that orally administered quercetin does not increase the frequency of micronucleated polychromatic erythrocytes in bone marrow.[1][3][6] However, one study using very high doses in mice reported a significant increase in micronuclei.[11][12]

-

Chromosomal Aberration Assay: An in vivo study in rats did not find an increase in chromosomal aberrations in bone marrow cells after treatment with quercetin.[3]

-

Unscheduled DNA Synthesis (UDS) Assay: Oral administration of high doses of quercetin to rats did not induce UDS in their hepatocytes.[1]

-

Carcinogenicity Studies: Long-term carcinogenicity studies in rodents have generally shown no evidence of carcinogenicity related to the oral administration of quercetin.[1][2]

Table 3: Summary of In Vivo Genotoxicity Data for Quercetin

| Assay | Animal Model | Route of Administration | Result | Reference |

| Micronucleus Test | Mouse, Rat | Oral | Negative (in most studies) | [1][3][6] |

| Chromosomal Aberration | Rat | Oral | Negative | [3] |

| UDS Assay | Rat | Oral | Negative | [1] |

| Carcinogenicity | Rodents | Oral | Negative | [1][2] |

Experimental Protocols

-

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

Bacterial strains (e.g., TA98, TA100, TA102) are incubated with various concentrations of quercetin, with and without a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[4][5]

-

Caption: Workflow for the Ames Test.

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Methodology:

-

Rodents (e.g., mice or rats) are treated with quercetin, typically via oral gavage, at various dose levels. A positive control (e.g., cyclophosphamide) and a negative control (vehicle) are included.

-

At specific time points (e.g., 24 and 48 hours) after dosing, bone marrow is extracted from the femurs.

-

Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a large number of PCEs (e.g., 2000 per animal).

-

A significant increase in the frequency of MN-PCEs in the treated groups compared to the negative control indicates a genotoxic effect.[1][13]

-

Caption: Workflow for the In Vivo Micronucleus Assay.

Potential Mechanisms of Genotoxicity and Signaling Pathways

The genotoxicity of quercetin, particularly in vitro, is thought to be mediated by several mechanisms:

-

Production of Reactive Oxygen Species (ROS): Quercetin can act as a pro-oxidant, leading to the generation of ROS such as hydroxyl radicals.[14] These ROS can induce oxidative DNA damage, including strand breaks.[14]

-

Inhibition of Topoisomerase II: Quercetin can inhibit the enzyme topoisomerase II, which is crucial for DNA replication and segregation. This inhibition can lead to DNA strand breaks and chromosomal aberrations.

-

Interaction with DNA: Quercetin may directly interact with DNA, potentially leading to mutations.

Quercetin is known to modulate several signaling pathways that can influence its genotoxic and anti-genotoxic effects:

-

Aryl Hydrocarbon Receptor (AhR) and NRF2 Signaling: Quercetin can activate the AhR and NRF2 signaling pathways.[15] This leads to the expression of phase I and phase II detoxification enzymes, which can be protective against certain genotoxicants.[15]

-

p53 Pathway: Quercetin has been shown to activate the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis in response to DNA damage.[16]

-

PI3K/Akt and MAPK Pathways: Quercetin can inhibit the PI3K/Akt/mTOR and modulate the MAPK/ERK signaling pathways, which are involved in cell survival, proliferation, and apoptosis.[17][18]

Caption: Signaling Pathways Modulated by Quercetin.

Conclusion

The genotoxicity and mutagenicity of quercetin present a complex profile. While numerous in vitro studies indicate a potential for genotoxic effects, these are generally not observed in in vivo studies at physiologically relevant concentrations. The discrepancy is likely due to factors such as rapid metabolism, low bioavailability, and efficient detoxification of quercetin in whole organisms. For drug development professionals, it is crucial to consider the full body of evidence, including both in vitro and in vivo data, when assessing the safety of quercetin and related flavonoids. Further research into the specific conditions under which quercetin may exert genotoxic effects is warranted.

References

- 1. Evaluation of the potential in vivo genotoxicity of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A critical review of the data related to the safety of quercetin and lack of evidence of in vivo toxicity, including lack of genotoxic/carcinogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and studies of the mutagenic activity in the Ames test of flavonoids naturally occurring in medical herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity of quercetin in the micronucleus assay in mouse bone marrow erythrocytes, human lymphocytes, V79 cell line and identification of kinetochore-containing (CREST staining) micronuclei in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of comet assay data with a simple reaction mechanism to evaluate the relative effectiveness of free radical scavenging by quercetin, epigallocatechin gallate and N-acetylcysteine in UV-irradiated MRC5 lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antigenotoxic effects of quercetin, rutin and ursolic acid on HepG2 cells: evaluation by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of quercetin on the genotoxic potential of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the genotoxic effect of rutin and quercetin by comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. On the mechanisms of genotoxicity and metabolism of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the Possible Pathways Involved in the Protective Effects of Quercetin, Naringenin, and Rutin at the Gene, Protein and miRNA Levels Using In-Silico Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of Djalonensone: A Technical Review of Available Evidence from Anthocleista djalonensis Extracts

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Djalonensone, a dibenzo-α-pyrone also known as alternariol (B1665735) 9-methyl ether, has been identified as a constituent of the medicinal plant Anthocleista djalonensis. While direct quantitative studies on the in vitro antioxidant capacity of isolated Djalonensone are not extensively available in current scientific literature, numerous studies have thoroughly investigated the antioxidant properties of various extracts from Anthocleista djalonensis. This technical guide synthesizes the available data on the in vitro antioxidant activity of these extracts, providing a comprehensive overview of their radical scavenging and reducing capabilities. The methodologies of key antioxidant assays are detailed, and quantitative data are presented for comparative analysis. It is hypothesized that Djalonensone, as a phenolic compound, contributes to the overall antioxidant profile of the plant extracts, although its specific contribution has yet to be elucidated.

Introduction to Djalonensone and Anthocleista djalonensis

Djalonensone is a natural dibenzo-α-pyrone that has been isolated from the roots of Anthocleista djalonensis, a plant widely used in traditional African medicine. Structurally, Djalonensone is identical to alternariol 9-methyl ether (AME).[1][2] While research into the specific bioactivities of isolated Djalonensone has explored its antimicrobial and antinematodal properties, its direct antioxidant capacity has not been a primary focus of published studies.[2] However, the plant it is derived from, Anthocleista djalonensis, has been extensively studied for its potent antioxidant effects, which are attributed to its rich phytochemical composition, including phenols, flavonoids, and tannins.[3][4][5][6] This guide focuses on the in vitro antioxidant data available for extracts of Anthocleista djalonensis as an indirect measure of the potential antioxidant environment where Djalonensone is found.

Quantitative Antioxidant Data for Anthocleista djalonensis Extracts

The antioxidant capacity of Anthocleista djalonensis extracts has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, with lower values indicating greater potency. The following tables summarize the quantitative data from different studies.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Plant Part | Extraction Solvent | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |

| Leaf | Methanol (B129727) | 166.11 ± 0.63 | Trolox | 11.67 ± 0.62 | [3] |

| Root | Methanol | 148.54 | Ascorbic Acid | Not specified | [4] |

| Leaf | Methanol | 8.69 ± 0.95 | L-ascorbic acid | 4.35 ± 0.51 | [7] |

| Leaf | Distilled Water | 79 | Ascorbic Acid | Not specified | [8] |

Table 2: Hydrogen Peroxide (H₂O₂) Scavenging Activity

| Plant Part | Extraction Solvent | IC50 (mg/mL) | Reference Compound | Reference IC50 (mg/mL) | Source |

| Leaf | Distilled Water | 0.63 | Ascorbic Acid | Not specified | [8] |

| Leaf | Ethanol | 0.50 | Ascorbic Acid | Not specified | [8] |

| Leaf | Local Gin | 0.12 | Ascorbic Acid | Not specified | [8] |

Table 3: Other In Vitro Antioxidant Assays

| Assay | Plant Part | Extraction Solvent | Result | Reference Compound | Source |

| Superoxide Anion Radical Scavenging | Leaf | Methanol | IC50 = 5.32 ± 1.05 µg/mL | Not specified | [7] |

| Hydroxyl Radical Scavenging | Leaf | Methanol | IC50 = 33.06 ± 5.65 µg/mL | Not specified | [7] |

| Nitric Oxide Radical Scavenging | Leaf | Ethanol | 22.84% inhibition at 9 mg/mL | Ascorbic Acid (57.10% inhibition) | [8] |

| Nitric Oxide Radical Scavenging | Leaf | Local Gin | 46.29% inhibition at 9 mg/mL | Ascorbic Acid (57.10% inhibition) | [8] |

| Total Phenolic Content | Root | Methanol | 207.93 ± 11.7 mg GAE/g | Gallic Acid | [4] |

| Total Flavonoid Content | Root | Methanol | 100.6 ± 2.08 mg QE/g | Quercetin | [4] |

| Total Antioxidant Capacity | Leaf | Methanol | 112 ± 4.50 mg AAE/g | Ascorbic Acid | [3] |

Experimental Protocols for Key Antioxidant Assays

The following sections detail the methodologies used to assess the in vitro antioxidant capacity of Anthocleista djalonensis extracts.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

-

Protocol:

-

A solution of DPPH in methanol (e.g., 0.2 mM) is prepared.

-

Various concentrations of the plant extract are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the extract concentration.

-

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of a substance to scavenge hydrogen peroxide.

-

Principle: Hydrogen peroxide is a reactive oxygen species that can be detrimental to cells. Antioxidants can neutralize H₂O₂. The assay measures the disappearance of H₂O₂ in the presence of the antioxidant.

-

Protocol:

-

A solution of hydrogen peroxide (e.g., 40 mM) is prepared in a phosphate (B84403) buffer (pH 7.4).

-

The plant extract at various concentrations is added to the hydrogen peroxide solution.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 230 nm) after a certain incubation time (e.g., 10 minutes) against a blank solution containing the phosphate buffer without hydrogen peroxide.

-

The percentage of hydrogen peroxide scavenged is calculated.

-

Visualizing Antioxidant Mechanisms and Workflows

The following diagrams illustrate the conceptual basis of common antioxidant assays and a general workflow for evaluating the antioxidant potential of a plant-derived compound.

References

- 1. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]

- 3. clinicsearchonline.org [clinicsearchonline.org]

- 4. wapcpjournal.org.ng [wapcpjournal.org.ng]

- 5. researchgate.net [researchgate.net]

- 6. earsiv.arel.edu.tr [earsiv.arel.edu.tr]

- 7. scispace.com [scispace.com]

- 8. magnascientiapub.com [magnascientiapub.com]

Djalonensone (Alternariol Monomethyl Ether): An In-depth Technical Guide on its Interaction with Microbial Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, more commonly known as alternariol (B1665735) monomethyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria. This dibenzo-α-pyrone derivative has garnered significant attention for its bioactive properties, particularly its antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of djalonensone's interaction with microbial ecosystems. It consolidates quantitative data on its antimicrobial activity, details the experimental protocols for its assessment, and elucidates its mechanisms of action, including its impact on microbial cellular pathways. This document is intended to serve as a foundational resource for researchers and professionals in microbiology, mycotoxicology, and drug development.

Introduction

Djalonensone, or alternariol monomethyl ether (AME), is a secondary metabolite synthesized by various Alternaria species, which are ubiquitous fungi known to contaminate a wide range of agricultural products[1]. Initially isolated from the roots of Anthocleista djalonensis, it was later identified as the well-known mycotoxin, alternariol monomethyl ether[2]. Structurally, it is a derivative of alternariol (AOH)[3]. While the toxicological effects of AME on human and animal health have been a primary focus of research, its interactions with microbial ecosystems are an emerging area of study with implications for microbial ecology and the development of novel antimicrobial agents. This guide delves into the specifics of these interactions, presenting key data and methodologies for the scientific community.

Antimicrobial Activity of Djalonensone (AME)

AME has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi. The following tables summarize the quantitative data from several key studies.

Antibacterial Activity

The minimum inhibitory concentration (MIC) and the median inhibitory concentration (IC50) are key parameters to quantify the antibacterial efficacy of AME.

| Target Bacterium | Gram Stain | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 15 | - | [4] |